molecular formula C18H18N8 B15119809 3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B15119809
M. Wt: 346.4 g/mol
InChI Key: PEZHVAVNFSCJPR-UHFFFAOYSA-N
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Description

3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials The process often includes the formation of the pyrazole ring, followed by the construction of the pyrimidine and piperazine ringsCommon reagents used in these reactions include hydrazine, various aldehydes, and nitriles .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound can modulate these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H18N8

Molecular Weight

346.4 g/mol

IUPAC Name

3-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H18N8/c1-14-22-17(12-18(23-14)26-7-3-6-21-26)25-10-8-24(9-11-25)16-4-2-5-20-15(16)13-19/h2-7,12H,8-11H2,1H3

InChI Key

PEZHVAVNFSCJPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(N=CC=C3)C#N)N4C=CC=N4

Origin of Product

United States

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